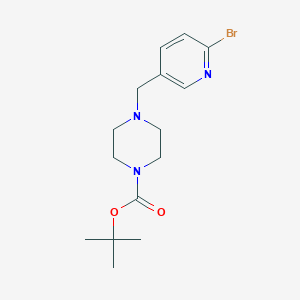

tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIVOIEHSUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Functionalization of Pyridine Derivative

A key step is the selective bromination of the pyridine ring at the 6-position. This is typically achieved by controlled electrophilic aromatic substitution or via halogen exchange reactions starting from aminopyridine derivatives. The brominated pyridine intermediate is crucial for subsequent coupling reactions.

Synthesis of tert-Butyl Piperazine-1-carboxylate Intermediate

The piperazine moiety is protected by tert-butyl carbamate (Boc group) to prevent side reactions at the nitrogen atoms during coupling. This intermediate can be prepared by reacting piperazine with di-tert-butyl dicarbonate under controlled conditions.

Coupling Reaction to Form tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate

The coupling between the bromopyridinyl derivative and the Boc-protected piperazine is commonly achieved via:

- Nucleophilic substitution: The bromopyridinyl moiety is converted into a suitable electrophile (e.g., bromomethyl pyridine), which then reacts with the piperazine nitrogen.

- Metal-catalyzed cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination or related protocols can be employed to attach the pyridine ring to the piperazine nitrogen through a methylene linker.

The reaction conditions typically involve:

- Use of ligands and catalysts (e.g., palladium complexes).

- Solvents such as dimethylformamide or toluene.

- Controlled temperature (20–80 °C) and inert atmosphere to optimize yield and selectivity.

Detailed Research Findings and Reaction Conditions

The following table summarizes key preparation parameters extracted from patent literature and research disclosures:

Innovative and Environmentally Friendly Methods

Recent advances include photocatalytic methods for related aminopyridine-piperazine carboxylates, which aim to reduce hazardous reagents and improve yields:

- Use of acridine salt photocatalysts under light irradiation with oxidants to achieve direct functionalization.

- Reduction of heavy metal catalysts and avoidance of hydrogen gas, improving safety and environmental impact.

- However, these methods are more developed for the aminopyridine analog rather than the bromopyridine derivative, but they provide a conceptual framework for greener synthesis.

Summary of Preparation Route

- Starting Material Preparation: 2-aminopyridine is iodinated to 2-amino-5-iodopyridine.

- Coupling to Piperazine: Reaction with Boc-protected piperazine under catalytic conditions to form tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Halogen Exchange/Bromination: Conversion of the amino group or direct bromination to introduce bromine at the 6-position to yield this compound.

- Purification: Standard chromatographic or crystallization techniques to isolate the pure compound.

Data Table of Key Intermediates and Reagents

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different piperazine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate is primarily recognized as an impurity associated with the synthesis of Palbociclib , a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, used in cancer therapy. Understanding the behavior and characteristics of this impurity is crucial for ensuring the safety and efficacy of the primary drug product.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the detection and quantification of impurities in pharmaceutical formulations. Its presence can be monitored using techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring compliance with regulatory standards.

Medicinal Chemistry

Research into derivatives of this compound has shown potential for developing new therapeutic agents targeting various diseases, including cancer. The modification of its structure can lead to enhanced pharmacological profiles or reduced side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on CDK Inhibition | Evaluate the efficacy of Palbociclib derivatives | Identified that modifications on the piperazine ring can enhance selectivity towards CDK4/6 inhibition while reducing off-target effects. |

| Stability Assessment | Analyze degradation pathways of this compound | Found that under acidic conditions, the compound undergoes hydrolysis, which may affect its stability in formulations. |

| Synthesis Optimization | Develop efficient synthetic routes for tert-butyl 4-((6-bromopyridin-3-yl)methyl)piperazine derivatives | Achieved improved yields through microwave-assisted synthesis techniques, reducing reaction times significantly. |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various binding interactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate and related compounds.

Table 1: Structural and Functional Comparison

*Inferred from structural analogs.

Key Insights from Comparison

Structural Variations and Reactivity: The methylene (-CH₂-) linker in the target compound introduces steric flexibility compared to direct pyridine-piperazine linkages (e.g., ). This may enhance binding to hydrophobic pockets in biological targets . Bromine vs. Fluorine/Chlorine: Bromine’s larger atomic radius and polarizability make it superior for cross-coupling reactions, whereas fluorine’s electronegativity () favors hydrogen-bonding interactions in drug design .

Synthetic Routes :

- Direct Coupling : Pd-catalyzed methods (e.g., ) are prevalent for attaching substituted pyridines to Boc-piperazine, achieving yields up to 58–98% .

- Alkylation : The methylene linker in the target compound likely requires alkylation of Boc-piperazine with a bromopyridinylmethyl halide, analogous to the synthesis of biphenylmethyl derivatives ().

Stability and Applications: Degradation Resistance: Compounds with direct pyridine-piperazine linkages (e.g., ) may exhibit lower stability in acidic media compared to methylene-linked analogs, as seen in ’s degradation of oxazolidinone derivatives in simulated gastric fluid . Drug Intermediate Utility: Bromine (target compound) and chlorine () are pivotal for synthesizing kinase inhibitors, while fluorine () is common in CNS drugs due to blood-brain barrier penetration .

Activité Biologique

Tert-butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate (TBP) is a compound of growing interest in medicinal chemistry due to its structural characteristics and potential biological activities. The compound features a tert-butyl group, a piperazine ring, and a brominated pyridine moiety, which contribute to its unique reactivity and potential applications in drug development. This article aims to explore the biological activity of TBP, including its synthesis, interaction with biological targets, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H20BrN3O2

- Molecular Weight : 342.24 g/mol

- CAS Number : 1160923-86-3

The presence of the bromine atom in the pyridine ring enhances the electrophilic properties of TBP, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's structure allows for specific interactions with biological targets, which may lead to modifications essential for drug development.

Synthesis

TBP is typically synthesized through the reaction of 6-bromopyridin-3-amine with tert-butyl 4-piperazinecarboxylate. A common synthetic route includes:

- Formation of the Piperazine Ring : The reaction between tert-butyl 4-piperazinecarboxylate and 6-bromopyridin-3-amine.

- Purification : The crude product is purified using standard methods such as recrystallization or chromatography.

Research indicates that TBP may exhibit biological activity due to its structural components. The interactions of TBP with various biological targets are still under investigation, but preliminary findings suggest potential roles in cancer treatment and other therapeutic areas.

Interaction Studies

The bromine atom facilitates specific interactions that can lead to significant modifications in biological activity. For instance, TBP has been noted as an impurity in pharmaceutical compounds like Palbociclib, which is used in cancer treatment. This connection underscores the compound's relevance in drug development.

Cytotoxic Activity

A study evaluated the cytotoxic effects of several compounds similar to TBP against various cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative breast cancer). The findings are summarized in Table 1.

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| TBP | MDA-MB-468 | TBD | Potentially active |

| Ref 1 | MDA-MB-468 | 5.2 | Stronger than gefitinib |

| Ref 2 | MCF-7 | 19.3 | Less active than Ref 1 |

The study indicated that compounds sharing structural similarities with TBP showed varying degrees of cytotoxicity, highlighting the importance of functional groups in determining biological activity.

Synergistic Effects

Further investigations revealed that certain derivatives of TBP exhibited synergistic effects when combined with existing therapies like gefitinib, an EGFR tyrosine kinase inhibitor. This synergy was particularly noted in inhibiting Akt phosphorylation, an important pathway in cancer cell survival.

Pharmacological Potential

The unique structural features of TBP suggest that it may serve as a precursor for developing novel therapeutic agents targeting specific pathways involved in tumor growth and proliferation.

Q & A

Q. Q1: What are the most reliable synthetic routes for tert-Butyl 4-((6-bromopyridin-3-yl)methyl)piperazine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a bromopyridinylmethyl halide. Key steps include:

- Solvent/Base Selection : Use 1,4-dioxane with potassium carbonate (K₂CO₃) at reflux (110°C) for 12–24 hours, achieving yields of 70–88% .

- Purification : Silica gel chromatography with ethyl acetate/methanol (25:1 + 0.25% Et₃N) effectively removes unreacted starting materials .

- Yield Optimization : Pre-drying solvents/reagents and using excess bromopyridinylmethyl halide (1.2–1.5 equiv) improve conversion .

Advanced Synthesis: Regioselectivity Challenges

Q. Q2: How can regioselectivity issues during alkylation of the piperazine ring be addressed to avoid by-products?

Methodological Answer: Regioselectivity challenges arise due to the symmetry of the piperazine ring. Mitigation strategies include:

- Directed Metalation : Use of Lewis acids (e.g., ZnCl₂) to coordinate with the piperazine nitrogen, directing alkylation to the desired position .

- Protection/Deprotection : Temporary protection of one nitrogen with a Boc group (tert-butoxycarbonyl) ensures selective functionalization .

- Monitoring : Track reaction progress via ¹H-NMR using internal standards (e.g., mesitylene) to detect early-stage by-products .

Analytical Characterization

Q. Q3: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Analysis : ¹H-NMR (δ 1.45 ppm for tert-butyl protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) and ¹³C-NMR (δ 80–85 ppm for Boc carbonyl) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns for bromine (¹⁸¹Br/⁷⁹Br) to validate molecular weight .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .

Stability & Storage

Q. Q4: What are the critical stability considerations for long-term storage of this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers to prevent hydrolysis of the Boc group .

- Light Sensitivity : Amber glass vials minimize photodegradation of the bromopyridinyl group .

- Decomposition Monitoring : Periodic TLC or HPLC checks detect degradation products (e.g., free piperazine or debrominated derivatives) .

Advanced Applications in Drug Discovery

Q. Q5: How can this compound be utilized as a building block for kinase inhibitors or receptor antagonists?

Methodological Answer:

- Suzuki Coupling : The bromine atom enables cross-coupling with boronic acids to introduce aryl/heteroaryl groups for target engagement .

- Boc Deprotection : Treat with HCl/dioxane (4 M) to generate the free piperazine, which can be further functionalized with sulfonamides or acyl chlorides .

- Biological Assays : Screen derivatives against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays to identify lead candidates .

Data Contradictions & Reproducibility

Q. Q6: How should researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. 88%)?

Methodological Answer:

- Variable Control : Reproduce reactions with strict control of solvent purity (anhydrous dioxane), temperature (±2°C), and stirring rate .

- Reagent Quality : Use freshly distilled bromopyridinylmethyl halide to avoid side reactions with moisture or decomposition products .

- Scale-Up Adjustments : For larger batches (>10 g), incremental reagent addition and extended reaction times (24–36 hours) improve consistency .

Computational Modeling

Q. Q7: What computational tools can predict the conformational flexibility of this compound for docking studies?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate Boc group rotation and piperazine ring puckering in AMBER or GROMACS to identify low-energy conformers .

- Docking Software : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., GPCRs), focusing on the bromopyridinyl moiety’s orientation .

- QM/MM Calculations : Assess electronic effects of bromine substitution on binding affinity using Gaussian09 .

Advanced Purification Challenges

Q. Q8: How can silica gel column chromatography be optimized to separate closely related impurities?

Methodological Answer:

- Gradient Elution : Start with hexane/ethyl acetate (8:1) to remove non-polar impurities, then switch to ethyl acetate/methanol (25:1) for polar by-products .

- Additive Use : Include 0.25% triethylamine in the mobile phase to suppress tailing caused by residual amines .

- Preparative HPLC : For stubborn impurities (e.g., di-alkylated products), use a C18 column with acetonitrile/water (70:30) at 10 mL/min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.